- Bismuth Nitrate-Catalyzed Versatile Michael Reactions, Journal of Organic Chemistry, 2003, 68(6), 2109-2114

Cas no 95484-17-6 (4-(Cbz-amino)-2-butanone)

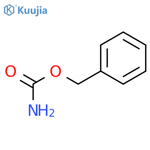

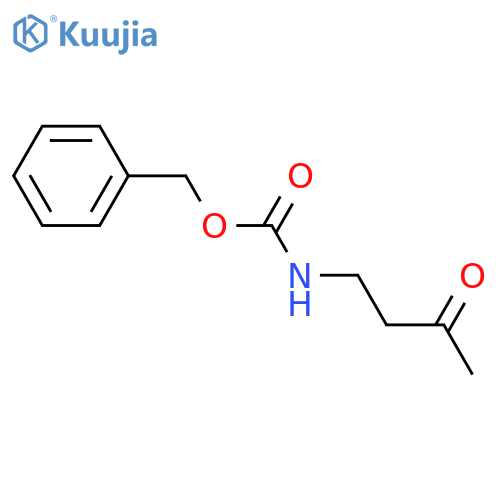

4-(Cbz-amino)-2-butanone structure

Produktname:4-(Cbz-amino)-2-butanone

CAS-Nr.:95484-17-6

MF:C12H15NO3

MW:221.252403497696

MDL:MFCD26516661

CID:4506028

PubChem ID:11368024

4-(Cbz-amino)-2-butanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Carbamic acid, N-(3-oxobutyl)-, phenylmethyl ester

- 4-(Cbz-amino)-2-butanone

- Benzyl (3-oxobutyl)carbamate

- Benzyl N-(3-oxobutyl)carbamate

- Benzyl 3-oxobutylcarbamate

- 4-(Benzyloxycarbonylamino)-2-butanone

- SY041215

- Carbamic acid, (3-oxobutyl)-, phenylmethyl ester (9CI)

- Phenylmethyl N-(3-oxobutyl)carbamate (ACI)

- 4-aminobutan-2-one-carbamic acid benzyl ester

- AKOS027460908

- AC-30541

- 95484-17-6

- VDA48417

- MFCD26516661

- EN300-7348359

- DB-186913

- SCHEMBL5217172

- AS-43278

- Carbamic acid, (3-oxobutyl)-, phenylmethyl ester

- CS-0160343

-

- MDL: MFCD26516661

- Inchi: 1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)

- InChI-Schlüssel: QVWVVHRNMKYYBJ-UHFFFAOYSA-N

- Lächelt: O=C(NCCC(C)=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 221.10519334g/mol

- Monoisotopenmasse: 221.10519334g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 6

- Komplexität: 234

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 55.4

- XLogP3: 1.1

4-(Cbz-amino)-2-butanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230983-10g |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 10g |

¥6264.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD710-50mg |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 50mg |

181.0CNY | 2021-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230983-1g |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 1g |

¥1638.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26935-100mg |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 100mg |

¥310.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26935-1g |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 1g |

¥1159.0 | 2024-07-18 | |

| abcr | AB494181-10 g |

Benzyl (3-oxobutyl)carbamate, 95%; . |

95484-17-6 | 95% | 10g |

€1,220.30 | 2023-04-19 | |

| abcr | AB494181-1 g |

Benzyl (3-oxobutyl)carbamate, 95%; . |

95484-17-6 | 95% | 1g |

€334.80 | 2023-04-19 | |

| eNovation Chemicals LLC | D685930-5g |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 5g |

$520 | 2024-07-20 | |

| eNovation Chemicals LLC | D685930-25g |

4-(Cbz-amino)-2-butanone |

95484-17-6 | 95% | 25g |

$1305 | 2024-07-20 | |

| Enamine | EN300-7348359-10.0g |

benzyl N-(3-oxobutyl)carbamate |

95484-17-6 | 95.0% | 10.0g |

$1084.0 | 2025-03-11 |

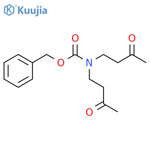

4-(Cbz-amino)-2-butanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Bismuth nitrate Solvents: Dichloromethane ; 10 - 15 h, rt

1.2 Solvents: Dichloromethane

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.2 Solvents: Dichloromethane

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: Benzene ; rt; 30 min, rt → 50 °C

1.2 16 h, 50 °C → reflux

1.2 16 h, 50 °C → reflux

Referenz

- Preparation of tricyclic carboxamides as hepatitis B core protein modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: Benzene

1.2 -

1.2 -

Referenz

- Conjugates of catecholamines. 5. Synthesis and β-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives, Journal of Medicinal Chemistry, 1985, 28(5), 634-42

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dichloromethane

Referenz

- Derailing the Wacker Oxidation: Development of a Palladium-Catalyzed Amidation Reaction, Organic Letters, 2001, 3(1), 25-28

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dichloromethane ; 24 h, rt

Referenz

- Synthesis of Substituted Quinolizidines via a Gold-Catalyzed Double Cyclization Cascade, Advanced Synthesis & Catalysis, 2016, 358(3), 380-385

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Studies on the synthesis of (2S,3R)-3-Hydroxy-3-methylproline via C2-N bond formation, Journal of Organic Chemistry, 2003, 68(19), 7479-7484

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Copper(II) triflate Solvents: Acetonitrile

Referenz

- Convenient synthesis of Cbz-protected β-amino ketones by a copper-catalyzed conjugate addition reaction, Tetrahedron Letters, 2002, 43(21), 3891-3894

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Acetonitrile ; 2 h, rt

Referenz

- ZrCl4-catalyzed aza-Michael addition of carbamates to enones: Synthesis of Cbz-protected β-amino ketones, Catalysis Communications, 2007, 8(3), 434-436

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: Nafion SAC 13 Solvents: Acetonitrile ; 12 h, rt

Referenz

- A general, polymer-supported acid catalyzed hetero-michael addition, Synlett, 2003, (7), 1070-1072

4-(Cbz-amino)-2-butanone Raw materials

4-(Cbz-amino)-2-butanone Preparation Products

4-(Cbz-amino)-2-butanone Verwandte Literatur

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

95484-17-6 (4-(Cbz-amino)-2-butanone) Verwandte Produkte

- 2229267-77-8(tert-butyl N-5-methoxy-2-(piperidin-3-yloxy)phenylcarbamate)

- 1511837-86-7(6-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

- 17873-30-2(Benzene,1-(dimethoxymethylsilyl)-3-methyl-)

- 109461-41-8(2-Methyl-2-phenylmorpholine)

- 320418-19-7(N-(2,4-Dichlorophenyl)-2-(methoxyimino)methyl-3-oxobutanamide)

- 898780-68-2(2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone)

- 66346-95-0(N3,N3-dipropylpyridazine-3,6-diamine)

- 332938-09-7(N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethylphenyl)-guanidine)

- 1807197-92-7(4-Cyano-3-ethyl-2-methoxyphenylacetic acid)

- 886767-65-3(1-Boc-2-(3-Bromophenyl)piperazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95484-17-6)4-(Cbz-amino)-2-butanone

Reinheit:99%/99%/99%

Menge:1g/5g/25g

Preis ($):179.0/423.0/1692.0